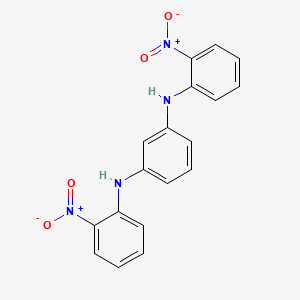
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted diaminobenzenes These compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: N1,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .
Comparison with Similar Compounds
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine: Similar structure but with nitro groups in the para position.
N~1~,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine: The reduced form of the compound with amino groups instead of nitro groups.
N~1~,N~3~-Bis(2-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.
Uniqueness: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functional materials and biologically active compounds .
Properties
CAS No. |
651048-09-8 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H |
InChI Key |
UAASZUXZKZPLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
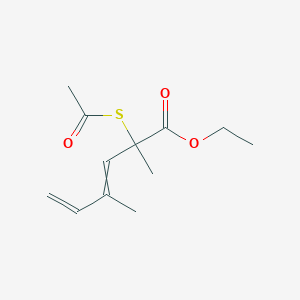
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
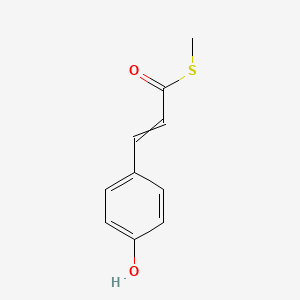
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)
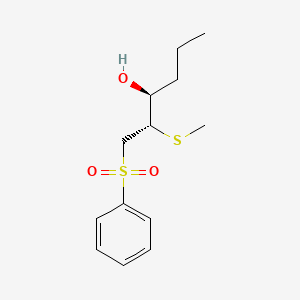
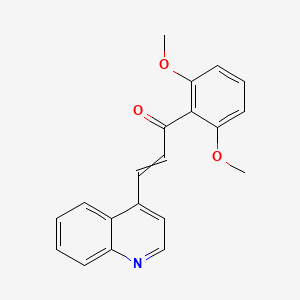
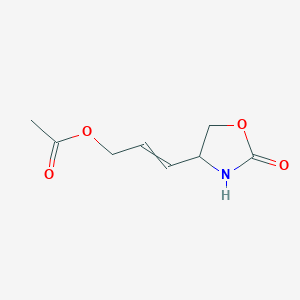
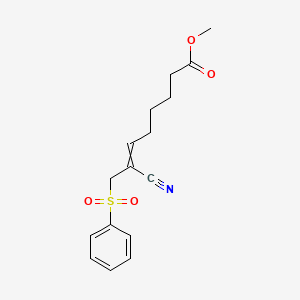

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)
